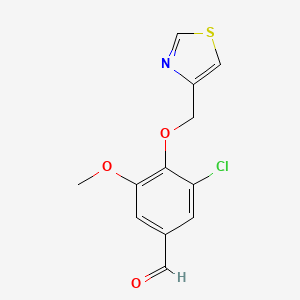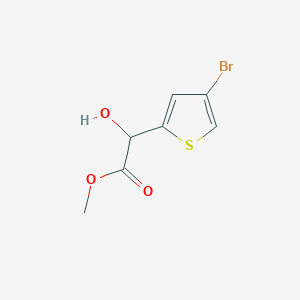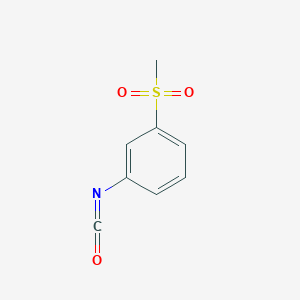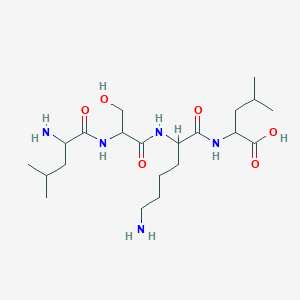
N-Pentyl-2-(piperazin-1-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineacetamide, N-pentyl- is an organic compound with the molecular formula C11H23N3O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
The synthesis of 1-Piperazineacetamide, N-pentyl- can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Parallel solid-phase synthesis: This method involves the use of solid supports to facilitate the synthesis of piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Analyse Chemischer Reaktionen
1-Piperazineacetamide, N-pentyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: Cyclization reactions can form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane . Major products formed from these reactions include various substituted piperazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Piperazineacetamide, N-pentyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, including antipsychotics, antidepressants, and antibiotics.
Biological Research: It is used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the production of polymers and other materials with specific properties.
Antimicrobial Polymers: Piperazine-based compounds are used in the development of antimicrobial polymers for healthcare and food packaging applications.
Wirkmechanismus
The mechanism of action of 1-Piperazineacetamide, N-pentyl- involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain parasites, making piperazine derivatives effective anthelmintic agents .
Vergleich Mit ähnlichen Verbindungen
1-Piperazineacetamide, N-pentyl- can be compared with other piperazine derivatives, such as:
1-Piperazineethanol: This compound has a hydroxyl group instead of an acetamide group, leading to different chemical properties and applications.
1-Piperazinecarboxamide: This compound has a carboxamide group, which affects its reactivity and biological activity.
1-Piperazinepropionamide: This compound has a propionamide group, resulting in different pharmacokinetic properties.
The uniqueness of 1-Piperazineacetamide, N-pentyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Eigenschaften
CAS-Nummer |
89433-50-1 |
|---|---|
Molekularformel |
C11H23N3O |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
N-pentyl-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C11H23N3O/c1-2-3-4-5-13-11(15)10-14-8-6-12-7-9-14/h12H,2-10H2,1H3,(H,13,15) |
InChI-Schlüssel |
DGOZINGOVPFLGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(=O)CN1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)



![Benzoic acid, 5-[6-amino-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-2-hydroxy-](/img/structure/B12117555.png)
![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)
![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)

![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)
